2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound featuring a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions:
Etherification: The ethoxy linkages are formed via etherification reactions, often using alkyl halides and appropriate bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild heating conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phenols.
Substitution: Azides, thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to interact with specific enzymes and receptors makes it a valuable lead compound.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2-(4-chlorophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-{4-[2-(4-fluorophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The presence of the bromine atom in the bromophenoxy group distinguishes this compound from its analogs. This substitution can significantly alter the compound’s reactivity and biological activity, making it unique in its class.
benzothieno[2,3-d]pyrimidin-4(3H)-one, highlighting its synthesis, reactions, applications, and uniqueness
Properties
Molecular Formula |
C25H23BrN2O4S |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
2-[4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H23BrN2O4S/c1-30-20-14-15(6-11-19(20)32-13-12-31-17-9-7-16(26)8-10-17)23-27-24(29)22-18-4-2-3-5-21(18)33-25(22)28-23/h6-11,14H,2-5,12-13H2,1H3,(H,27,28,29) |
InChI Key |
ARCRMAFDYDMRAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCCOC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.